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molecular formula C11H15BrN2 B1524575 1-(3-Bromophenyl)-4-methylpiperazine CAS No. 747413-17-8

1-(3-Bromophenyl)-4-methylpiperazine

Cat. No. B1524575
M. Wt: 255.15 g/mol
InChI Key: HJRZEXYEOXVFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09045493B2

Procedure details

1-Methyl-piperazine (1 ml, 8.99 mmol) and 1,3-dibromo-benzene (3 ml, 24.82 mmol) are heated to 200° C. in a sealed tube under microwave irradiation for 300 min (150 W, 9 bar). The residue is diluted with tert-butyl methyl ether (50 ml) and extracted with 1M HCl. The aqueous layer is neutralized with sodium bicarbonate, and extracted with ethyl acetate (150 ml). The organic layer is separated and dried over MgSO4. The drying agent is filtered and the solvent is removed in vacuum; yield: 700 mg 1-(3-bromo-phenyl)-4-methyl-piperazine; HPLC/MS: 1.24 min, [M+H]=255.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Br[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1>COC(C)(C)C>[Br:15][C:11]1[CH:10]=[C:9]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
3 mL
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 1M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (150 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The drying agent is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuum
CUSTOM
Type
CUSTOM
Details
1.24 min, [M+H]=255
Duration
1.24 min

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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